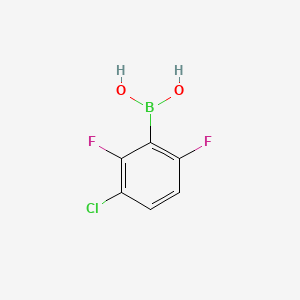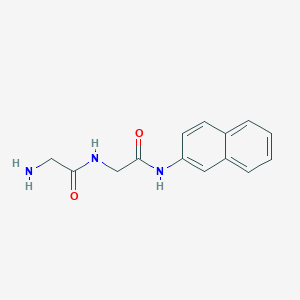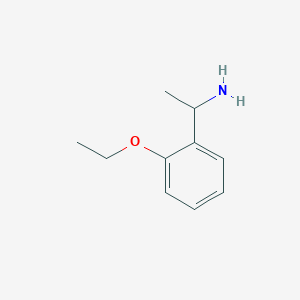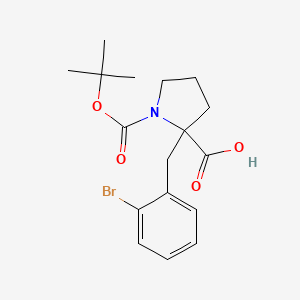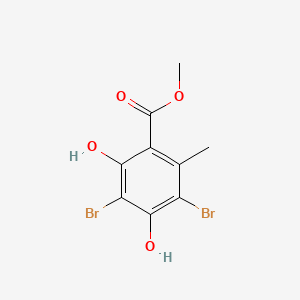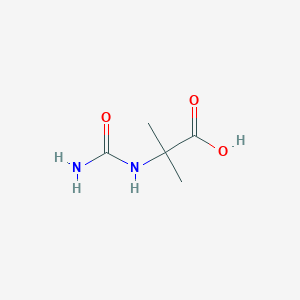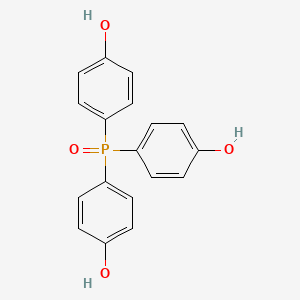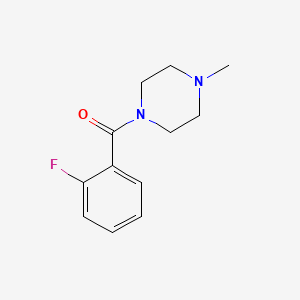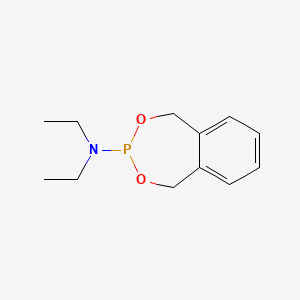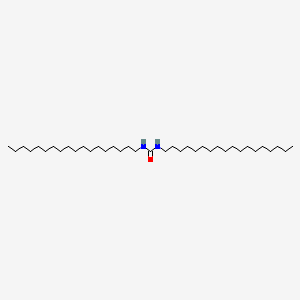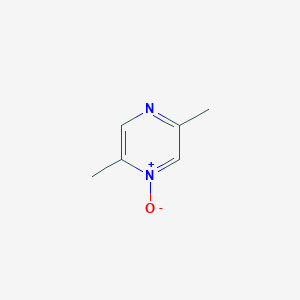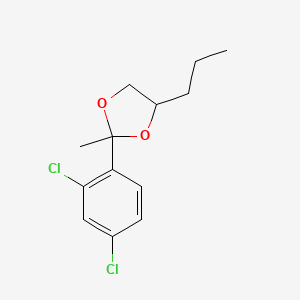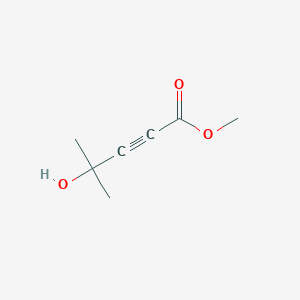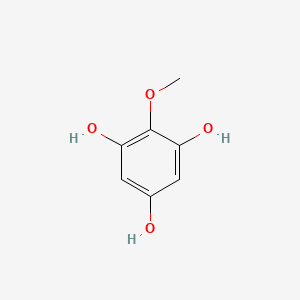![molecular formula C12H15NO2S B1598583 6-Tosyl-6-azabicyclo[3.1.0]hexane CAS No. 81097-48-5](/img/structure/B1598583.png)
6-Tosyl-6-azabicyclo[3.1.0]hexane
Vue d'ensemble
Description
6-Tosyl-6-azabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C12H15NO2S and a molecular weight of 237.31800 . It’s also known by several synonyms, including N-Tosylcyclopentanoaziridine and 6-[(4-methylphenyl)sulfonyl]-6-azabicyclo[3.1.0]hexane .
Molecular Structure Analysis
The molecular structure of 6-Tosyl-6-azabicyclo[3.1.0]hexane consists of a bicyclic system with a tosyl group attached . The exact mass is 237.08200, and it has a LogP value of 2.93910 .Chemical Reactions Analysis
While specific chemical reactions involving 6-Tosyl-6-azabicyclo[3.1.0]hexane are not available, related compounds have been studied. For instance, 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane has been synthesized via intramolecular cyclopropanation of alpha-diazoacetates .Applications De Recherche Scientifique
Application in Medicinal Chemistry
Summary of the Application
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH) is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . It plays a key role in the production of boceprevir, a well-known protease inhibitor for the hepatitis C virus. Additionally, it plays a crucial role in the synthesis of pf-07321332, an oral medication used for the treatment of COVID-19 .
Methods of Application or Experimental Procedures
The synthesis of 6,6-DMABH involves an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . The synthesis starts by reacting bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction in anhydrous THF, resulting in the formation of alpha-diazoacetate .
Results or Outcomes Obtained
Gram-scale synthesis of 6,6-DMABH from 3-methyl-2-butenol is achieved in seven distinct steps, resulting in a total yield of 28% . This method is more efficient than previous methods for the synthesis of 3-azabicyclo[3.1.0]hexane scaffolds, which had notable drawbacks such as low yields and poor atom economy .
The information available primarily focuses on the synthesis of 6,6-DMABH and its use in the production of these antiviral medications . The synthesis involves an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis .
Propriétés
IUPAC Name |
6-(4-methylphenyl)sulfonyl-6-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-9-5-7-10(8-6-9)16(14,15)13-11-3-2-4-12(11)13/h5-8,11-12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGSYHXXVLNFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3C2CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394762 | |
| Record name | 6-Azabicyclo[3.1.0]hexane, 6-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tosyl-6-azabicyclo[3.1.0]hexane | |
CAS RN |
81097-48-5 | |
| Record name | 6-Azabicyclo[3.1.0]hexane, 6-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



